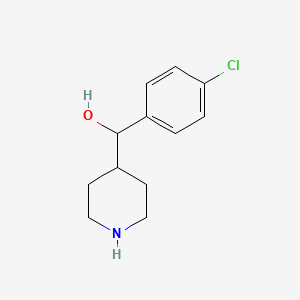

(4-クロロフェニル)(ピペリジン-4-イル)メタノール

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound of interest, (4-Chlorophenyl)(4-piperidinyl)methanol, is a chemical structure that is part of a broader class of compounds featuring a piperidine ring and a chlorophenyl group. These compounds are of significant interest due to their potential applications in medicinal chemistry and drug development. The piperidine moiety is a common feature in many pharmaceuticals, and the chlorophenyl group can contribute to the bioactivity of the compound .

Synthesis Analysis

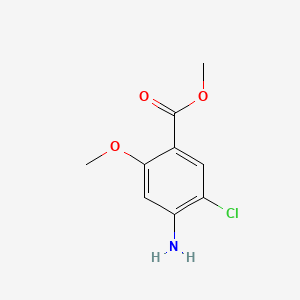

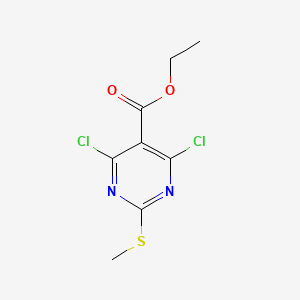

The synthesis of related compounds typically involves the condensation of a piperidine derivative with a chlorophenyl-containing reagent. For example, 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol was synthesized through the reaction of piperidin-4-yl-diphenyl-methanol with p-chlorobenzene sulfonylchloride, using methylene dichloride as the solvent and triethylamine as the base . Other methods include the reaction of benzyl alcohols with chlorinated butyrophenone derivatives in the presence of sodium hydride and tetrabutylammonium bromide (TBAB) .

Molecular Structure Analysis

The molecular structure of these compounds is often characterized by X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice. For instance, the crystal structure of a related compound showed that the piperidine ring adopts a chair conformation, and the geometry around the sulfur atom is distorted from a regular tetrahedron . The dihedral angles between the benzene ring and the piperidine rings can vary, indicating different spatial orientations of these groups within the molecule .

Chemical Reactions Analysis

The reactivity of chlorophenyl piperidine derivatives can be influenced by the presence of activating or deactivating groups on the aromatic ring. For example, the study of the reactivity of chloropyridines with piperidine in methanol suggests that built-in solvation and electrostatic interactions play a role in the reaction outcomes . These findings are important for understanding how modifications to the chlorophenyl or piperidine moieties can affect the overall reactivity of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of intermolecular hydrogen bonds, as observed in the crystal structure of an adduct of (4-chlorophenyl)(4-hydroxypiperidin-1-yl)methanone and (4-chlorophenyl)(piperidin-1-yl)methanone, can influence the compound's physical properties and its behavior in a solid state . Additionally, the substitution pattern on the aromatic ring can affect the compound's electronic properties and, consequently, its chemical reactivity and interactions with biological targets .

科学的研究の応用

タンパク質分解促進剤構築ブロック

この化合物は、標的タンパク質分解のためのPROTAC(プロテオリシス標的キメラ)開発において、半可動性リンカーとして使用されます . PROTACは、E3ユビキチンリガーゼを特定のタンパク質にリクルートして分解を標的とする薬物のクラスです .

医薬品二次標準

“(4-クロロフェニル)(ピペリジン-4-イル)メタノール”は、医薬品二次標準として使用できます . これは、医薬品放出試験、定量および定性分析のための医薬品方法開発、食品および飲料の品質管理試験、およびその他の校正要件など、いくつかの分析アプリケーションで使用できることを意味します .

複素環式構築ブロック

この化合物は、複素環式構築ブロックとしても分類されます . 複素環式化合物は、その多様な生物活性のため、医薬品化学と創薬において広く使用されています .

第二級アミンの合成

“(4-クロロフェニル)(ピペリジン-4-イル)メタノール”は、固相有機合成における第二級アミンの基質として使用できます . 第二級アミンは、さまざまな化学反応において重要であり、医薬品、染料、およびポリマーの合成に一般的に使用されます .

新薬の開発

この化合物の構造には、ピペリジン環が含まれており、多くの医薬品に共通しています。 これは、新薬開発において貴重な出発点となります .

化学研究

そのユニークな構造と特性により、“(4-クロロフェニル)(ピペリジン-4-イル)メタノール”は、特に反応機構の研究や新しい合成方法の開発において、化学研究で頻繁に使用されています .

Safety and Hazards

The compound has been associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

将来の方向性

作用機序

Target of Action

The primary targets of (4-chlorophenyl)(piperidin-4-yl)methanolThis compound is a cyclic secondary amine , and secondary amines are known to interact with a variety of biological targets, including enzymes and receptors.

Mode of Action

The exact mode of action of (4-chlorophenyl)(piperidin-4-yl)methanolAs a secondary amine, it may interact with its targets through a variety of mechanisms, including hydrogen bonding, ionic interactions, and hydrophobic effects

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (4-chlorophenyl)(piperidin-4-yl)methanolAs a secondary amine, it is likely to be well-absorbed and distributed throughout the body . Its metabolism and excretion patterns are currently unknown and would require further investigation.

Result of Action

The molecular and cellular effects of (4-chlorophenyl)(piperidin-4-yl)methanolAs a secondary amine, it may have a variety of potential effects depending on its specific targets and mode of action

Action Environment

The action, efficacy, and stability of (4-chlorophenyl)(piperidin-4-yl)methanol can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules or ions in the environment . .

特性

IUPAC Name |

(4-chlorophenyl)-piperidin-4-ylmethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO/c13-11-3-1-9(2-4-11)12(15)10-5-7-14-8-6-10/h1-4,10,12,14-15H,5-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQGIFKXJSLUMSO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(C2=CC=C(C=C2)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00339761 |

Source

|

| Record name | (4-Chlorophenyl)(4-piperidinyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00339761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

36938-75-7 |

Source

|

| Record name | (4-Chlorophenyl)(4-piperidinyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00339761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(5-Nitro-1H-benzimidazol-2-yl)thio]acetic acid](/img/structure/B1348724.png)

![1-[2-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B1348730.png)